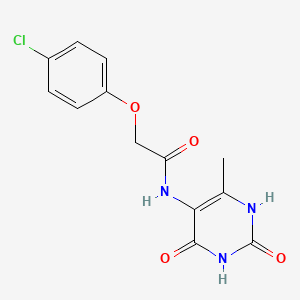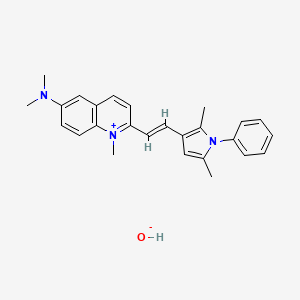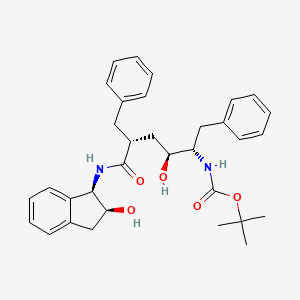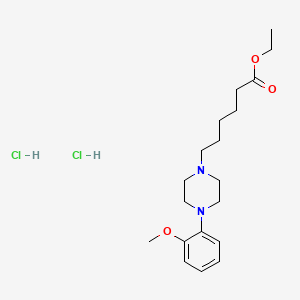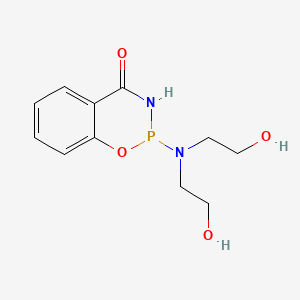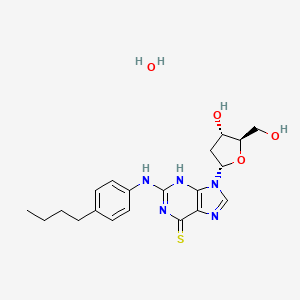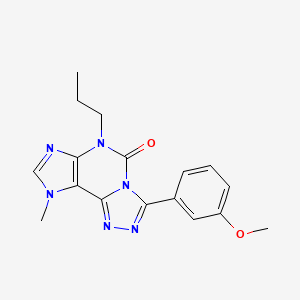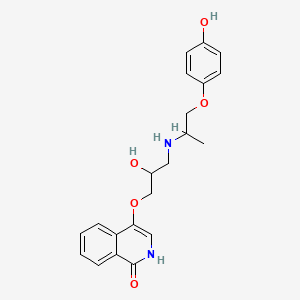
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound often used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-amino-2,5-dimethoxyphenylamine, followed by coupling with 6-sulfo-1-naphthalenylamine. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces amines.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can be used in various catalytic processes. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, making it suitable for aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-1-naphthalenyl)azo)-, trisodium salt
- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-5-sulfo-1-naphthalenyl)azo)-, trisodium salt
Uniqueness
The uniqueness of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of multiple sulfonic acid groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
65036-59-1 |
|---|---|
Molecular Formula |
C24H18N5Na3O11S3 |
Molecular Weight |
717.6 g/mol |
IUPAC Name |
trisodium;2-[[4-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C24H21N5O11S3.3Na/c1-39-22-12-20(23(40-2)11-17(22)25)28-27-19-7-6-18(15-5-3-13(9-16(15)19)41(30,31)32)26-29-21-10-14(42(33,34)35)4-8-24(21)43(36,37)38;;;/h3-12H,25H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
OVKJFPAPDDYABJ-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


